2-Fluor-4-Isopropylbenzaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

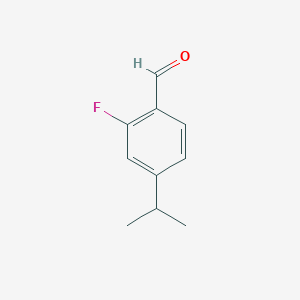

2-Fluoro-4-isopropylbenzaldehyde: is an organic compound with the molecular formula C10H11FO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and an isopropyl group at the fourth position.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-isopropylbenzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of potential drug candidates due to its unique structural features.

Material Science: It is employed in the synthesis of novel materials with specific properties

Wirkmechanismus

Mode of Action

Fluorinated compounds, in general, can interact with their targets in several ways. They can inhibit or activate enzymes, bind to receptors altering their function, or interfere with cellular processes. The presence of the fluorine atom can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Pharmacokinetics

The presence of a fluorine atom in a compound can often enhance its metabolic stability, potentially improving its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-isopropylbenzaldehyde . Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. Additionally, the compound’s interaction with its targets can also be influenced by the specific cellular environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the halogen exchange reaction . For instance, 4-chlorobenzaldehyde can be treated with a fluorinating agent to replace the chlorine atom with a fluorine atom, resulting in the formation of 2-fluoro-4-chlorobenzaldehyde. Subsequent treatment with isopropylmagnesium bromide (Grignard reagent) can introduce the isopropyl group at the fourth position .

Industrial Production Methods

In industrial settings, the production of 2-Fluoro-4-isopropylbenzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, catalytic methods may be employed to facilitate the halogen exchange and subsequent substitution reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-isopropylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-Fluoro-4-isopropylbenzoic acid.

Reduction: 2-Fluoro-4-isopropylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluorobenzaldehyde: Lacks the isopropyl group, making it less sterically hindered.

4-Isopropylbenzaldehyde: Lacks the fluorine atom, resulting in different electronic properties.

2-Chloro-4-isopropylbenzaldehyde: Similar structure but with chlorine instead of fluorine, leading to different reactivity.

Uniqueness

2-Fluoro-4-isopropylbenzaldehyde is unique due to the presence of both the fluorine atom and the isopropyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Biologische Aktivität

2-Fluoro-4-isopropylbenzaldehyde is an aromatic aldehyde with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by a fluorine atom at the second position and an isopropyl group at the fourth position of the benzene ring, contributing to its unique reactivity and pharmacological properties.

- Molecular Formula : C10H11FO

- Molar Mass : Approximately 168.20 g/mol

- Physical State : Colorless to pale yellow liquid

- Functional Groups : Aldehyde, fluoro, and isopropyl groups

Biological Activities

Research indicates that 2-Fluoro-4-isopropylbenzaldehyde exhibits a range of biological activities, including:

- Antibacterial Properties : The compound has shown potential against various bacterial strains, making it a candidate for antibiotic development.

- Antifungal Activity : Studies suggest effectiveness against certain fungal pathogens.

- Anti-inflammatory Effects : The compound may reduce inflammation, which is critical in treating chronic inflammatory diseases.

- Antidepressant Potential : Preliminary studies indicate effects on neurotransmitter systems that could lead to antidepressant properties.

- Anti-HIV and Antitumor Activities : There are indications that derivatives of this compound may inhibit HIV replication and exhibit cytotoxicity against cancer cell lines such as NCI-H460, A549, and MDA-MB-231.

The biological activity of 2-Fluoro-4-isopropylbenzaldehyde is largely attributed to its ability to interact with biological molecules through the formation of adducts. The aldehyde functional group allows for nucleophilic attack by amino acids and proteins, potentially altering their functions. Research is ongoing to elucidate the precise mechanisms of these interactions.

Synthesis and Derivatives

The synthesis of 2-Fluoro-4-isopropylbenzaldehyde can be achieved through various methods, often involving the introduction of the fluorine atom and isopropyl group onto a benzaldehyde scaffold. This compound serves as a precursor for several bio-functional hybrid compounds with enhanced pharmacological activities. Notably, it can be reacted with other compounds to synthesize thiosemicarbazone derivatives, which have demonstrated varying redox behaviors and cytotoxic profiles.

Antitumor Activity

A study evaluating the cytotoxic effects of synthesized complexes derived from 2-Fluoro-4-isopropylbenzaldehyde reported significant activity against various cancer cell lines. The results indicated that these complexes could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Antimicrobial Efficacy

In another study, derivatives of 2-Fluoro-4-isopropylbenzaldehyde were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed promising antibacterial activity, suggesting that modifications to the structure could enhance efficacy.

Eigenschaften

IUPAC Name |

2-fluoro-4-propan-2-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQZKHKKZQNKAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.